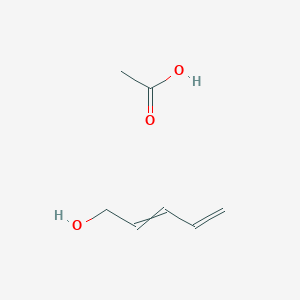

Acetic acid;penta-2,4-dien-1-ol

Description

Historical Context and Evolution of Dienyl Acetate (B1210297) Research

The study of dienes and their reactivity dates back to the early 20th century with the discovery of the Diels-Alder reaction, a cornerstone of organic synthesis that involves the reaction of a conjugated diene with a substituted alkene (dienophile) to form a cyclohexene (B86901) system. libretexts.org This foundational discovery laid the groundwork for investigating the synthetic potential of dienes, including those functionalized with acetate groups.

Early research likely focused on the isolation and identification of naturally occurring dienyl acetates. Many of these compounds function as insect pheromones, and their identification was crucial for understanding insect communication and for developing pest management strategies. wikipedia.org For instance, various tetradecadienyl acetate isomers are known insect mating pheromones. wikipedia.org

The evolution of dienyl acetate research has been heavily influenced by the development of new synthetic methodologies. A significant leap forward came with the advent of transition-metal-catalyzed cross-coupling reactions. The development of catalysts based on palladium, rhodium, and more recently, sustainable metals like manganese and iron, has revolutionized the synthesis of complex molecules. acs.org These modern techniques have enabled highly selective C-H functionalization and dienylation reactions, where dienyl acetates or their precursors (like allenyl acetates) are used to install diene moieties onto a wide range of molecular scaffolds. acs.org This has shifted the focus from simple isolation to the sophisticated use of dienyl acetates as versatile building blocks in the synthesis of complex natural products and pharmaceuticals.

Significance of Dienyl Acetates in Modern Organic Synthesis

Dienyl acetates are invaluable in modern organic synthesis due to their versatile reactivity and their presence in numerous biologically active molecules. Their significance stems from several key areas of application:

Cycloaddition Reactions: As conjugated dienes, these molecules are classic substrates for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org This allows for the rapid construction of complex cyclic and polycyclic systems, which are common motifs in natural products. The stereochemistry of the dienyl acetate can influence the stereochemical outcome of the cycloaddition. nih.gov

Transition-Metal Catalysis: Dienyl acetates serve as key substrates in a variety of metal-catalyzed transformations. For example, palladium-catalyzed dienylation of C(sp³)–H bonds using allenyl acetates is a powerful method for creating diversely functionalized 1,3-dienes. acs.org Similarly, manganese-catalyzed C-H dienylation of indoles has been developed to access complex heterocyclic structures. acs.org

Synthesis of Natural Products and Bioactive Molecules: Many dienyl acetates are themselves natural products, particularly insect pheromones used for communication and mating. wikipedia.org Examples include various isomers of tetradecadienyl acetate and nonadienyl acetate. wikipedia.orgthegoodscentscompany.com Their synthesis is a key step in producing lures for pest control. Furthermore, the dienyl acetate motif is a building block for more complex natural products and pharmaceuticals, including anti-inflammatory agents. acs.org

Precursors to other Functional Groups: The acetate group can be hydrolyzed to the corresponding alcohol, providing a route to dienols. The diene functionality itself can undergo a wide range of transformations, including selective hydrogenation, oxidation, and polymerization.

Classification and Nomenclature of Dienyl Acetate Substrates

The classification and naming of dienyl acetates follow systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC).

Nomenclature: The naming of an ester like penta-2,4-dienyl acetate involves two parts. pressbooks.publibretexts.orglibretexts.orgyoutube.comucalgary.ca

The name of the alkyl group from the alcohol portion comes first. For "acetic acid;penta-2,4-dien-1-ol," the alcohol is penta-2,4-dien-1-ol, so the alkyl group is penta-2,4-dienyl .

The name of the carboxylate group from the carboxylic acid follows, with the "-oic acid" suffix replaced by "-oate". Acetic acid becomes acetate .

Thus, the IUPAC name is penta-2,4-dienyl acetate . The name must also specify the stereochemistry of the double bonds using (E) and (Z) designators and their positions with numbers.

Classification: Dienyl acetates can be classified based on the relative positions of their double bonds, which significantly impacts their stability and reactivity. chemistrynotmystery.combyjus.compressbooks.pub

Conjugated Dienyl Acetates: The double bonds are separated by one single bond (e.g., C=C-C=C). This is the most stable and common arrangement due to the delocalization of pi electrons across the four carbon atoms. byjus.comscribd.com Penta-2,4-dienyl acetate is a conjugated dienyl acetate. This conjugation allows them to readily participate in Diels-Alder reactions. libretexts.org

Isolated Dienyl Acetates: The double bonds are separated by two or more single bonds (e.g., C=C-C-C-C=C). The double bonds in these systems behave independently of one another. An example is 3,7-dimethylocta-1,6-dien-3-yl acetate (linalyl acetate). wikipedia.org

Cumulated Dienyl Acetates (Allenic Acetates): The double bonds are adjacent to each other, sharing a common carbon atom (e.g., C=C=C). These are generally less stable than conjugated or isolated dienes. chemistrynotmystery.com Allenyl acetates are important reagents in modern dienylation reactions. acs.org

Further classification can be based on the carbon skeleton (linear, branched, cyclic) and the presence of other functional groups.

Properties

CAS No. |

24673-22-1 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

acetic acid;penta-2,4-dien-1-ol |

InChI |

InChI=1S/C5H8O.C2H4O2/c1-2-3-4-5-6;1-2(3)4/h2-4,6H,1,5H2;1H3,(H,3,4) |

InChI Key |

RKQAYORUEMFRDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C=CC=CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Penta 2,4 Dien 1 Yl Acetate and Its Analogues

Transition Metal-Catalyzed Syntheses

Palladium catalysis stands out as a versatile and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Its application in the synthesis of penta-2,4-dien-1-yl acetate (B1210297) and its analogues has led to the development of highly efficient and selective protocols.

Palladium-Catalyzed Approaches

The direct functionalization of C(sp³)–H bonds represents a major advance in synthetic efficiency, and palladium catalysis has been instrumental in this field. A notable development is the Pd(II)-catalyzed dienylation of aliphatic C(sp³)–H bonds using allenyl acetates. rsc.orgnih.gov This method utilizes an 8-aminoquinoline (B160924) directing group to achieve functionalization at the β and γ positions of various carboxylic acids, including fatty acids and amino acids, to produce a diverse range of 1,3-dienes. rsc.orgnih.gov

The reaction is proposed to proceed through the formation of a five-membered palladacycle intermediate after a base-assisted, directing group-guided C–H activation. nih.gov This palladacycle then coordinates with the allenyl acetate, leading to a regioselective 2,3-migratory insertion to form a σ-allyl palladium species. nih.gov The final dienylated product is generated via β-acetoxy elimination. rsc.orgnih.govnih.gov A key advantage of this protocol is that it circumvents the need for stoichiometric oxidants. nih.gov

Table 1: Substrate Scope of β-C(sp³)–H Dienylation. nih.gov

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Butyric acid derivative | β-dienylated butyric acid derivative | 78 |

| 2 | Propionic acid derivative | β-dienylated propionic acid derivative | 65 |

| 3 | Caproic acid derivative | β-dienylated caproic acid derivative | 72 |

| 4 | Lauric acid derivative | β-dienylated lauric acid derivative | 68 |

| 5 | Myristic acid derivative | β-dienylated myristic acid derivative | 60 |

| 6 | Palmitic acid derivative | β-dienylated palmitic acid derivative | 55 |

| 7 | Oleic acid derivative | β-dienylated oleic acid derivative | 50 |

| 8 | 11-Bromoundecanoic acid derivative | Corresponding β-dienylated product | 70 |

| 9 | 4-Phenyl butanoic amide derivative | Corresponding β-dienylated product | 70 |

| 10 | 3-Phenyl propionic amide derivative | Corresponding diene | 64 |

| 11 | GABA derivative (protected) | Corresponding β-diene | Good |

This table is based on data presented in the referenced study and illustrates the versatility of the C(sp³)–H dienylation protocol.

Palladium-catalyzed allylic alkylation is a fundamental transformation in organic synthesis. In the context of dienyl systems, achieving high regioselectivity is a significant challenge. Research has demonstrated that highly regioselective palladium-catalyzed allylic alkylation of dienyl esters with nitromethane (B149229) can be achieved, providing selective access to the C-5 attacked products. rsc.org The regiochemical outcome of this reaction is heavily influenced by the structure of the ligands and the steric properties of the substrates. rsc.org

Furthermore, the selection of ligands can precisely control the outcome of palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,2-enediol carbonates, allowing for the generation of either regioisomer. nih.gov This level of control is crucial for the synthesis of complex molecules with defined stereochemistry. The development of chiral P,S-bidentate phosphoramidites as ligands has enabled high enantioselectivity in the palladium-catalyzed asymmetric allylic substitution of substrates like (E)-1,3-diphenylallyl acetate. researchgate.net

Palladium catalysis has enabled the novel synthesis of phenol (B47542) derivatives through the cyclocarbonylation of penta-2,4-dienyl acetates. rsc.orgacs.org This reaction, conducted in the presence of triethylamine (B128534) (NEt₃) and acetic anhydride (B1165640) (Ac₂O), selectively produces phenyl acetates in good yields. rsc.org This method provides a direct route to substituted phenols from acyclic precursors. The reaction likely proceeds through a series of steps involving palladium coordination, carbonyl insertion, and subsequent cyclization and aromatization.

In a related context, palladium-catalyzed methoxycarbonylation of arylalkyl alcohols, such as benzyl (B1604629) alcohol, has been optimized to produce aryl acetates at low carbon monoxide pressures, showcasing a sustainable approach to these valuable compounds. mdpi.com

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. Palladium catalysis has been successfully employed in controlled heterocyclization/cross-coupling domino reactions. For instance, a chemo- and regiocontrolled palladium-catalyzed methodology has been developed to access enantiopure 3,6-dihydropyrans bearing a buta-1,3-dienyl moiety, starting from β,γ-allendiols and α-allenic acetates. nih.gov This marked the first instance of preparing six-membered heterocycles through the cross-coupling of two different allenes. nih.gov

Furthermore, palladium-catalyzed domino reactions have been utilized to synthesize a variety of other heterocyclic systems. These include the synthesis of heterocycle-fused 9,10-dihydrophenanthrenes through a domino Heck/aryne carbopalladation/C-H functionalization sequence. nih.gov Another example is the synthesis of annulated N-heterocycles, such as indoles and carbazoles, via a palladium-catalyzed sequence of intermolecular amination and intramolecular direct arylation. organic-chemistry.org The versatility of these domino strategies is further highlighted by the synthesis of various heterocycles initiated by C(sp³)–H functionalization, leading to the formation of lactones, quinolinones, and indolines. mdpi.com

Table 2: Examples of Palladium-Catalyzed Domino Reactions for Heterocycle Synthesis

| Starting Materials | Catalyst System | Product Type | Ref. |

|---|---|---|---|

| β,γ-Allendiols and α-allenic acetates | Palladium catalyst | 3,6-Dihydropyrans with buta-1,3-dienyl moiety | nih.gov |

| Alkene-tethered aryl iodides and (E)-β-chlorovinyl ketones | Palladium catalyst | Furan-containing indolo[2,1-α]isoquinolines | researchgate.net |

| Anilines and 1,2-dihalo(hetero)arenes | Palladium catalyst with PCy₃ ligand | Functionalized indoles and carbazoles | organic-chemistry.org |

| Aliphatic amides and o-bromophenyl iodides | Pd/Cu co-catalyst | 3,4-2H-quinolinone derivatives | mdpi.com |

Visible Light-Induced Alkyl Heck Reactions

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation. Traditionally reliant on thermal conditions, recent innovations have demonstrated the utility of visible light to drive this transformation at room temperature, significantly broadening its applicability. While direct examples involving penta-2,4-dien-1-yl acetate are not prominently documented, the visible light-induced palladium-catalyzed Heck reaction of various alkyl halides with vinyl arenes serves as a powerful analogous methodology. nih.gov

This process typically involves the generation of an active Pd(0) complex, which, upon photoexcitation, engages in a single-electron transfer (SET) with an alkyl halide to generate an alkyl radical. nih.gov This radical then adds to an alkene, and subsequent β-hydride elimination yields the allylic product. This approach is notable for its mild conditions and tolerance of various functional groups. For instance, the reaction has been successfully applied to the synthesis of functionalized allylic systems like silanes, boronates, and pivalates from α-substituted methyl iodides. nih.gov Another variation employs diazo compounds or N-tosylhydrazones as radical precursors under Brønsted acid-assisted, palladium-catalyzed visible-light conditions. elsevierpure.comresearchgate.net These methods highlight the potential for using visible light to mediate the coupling of alkyl fragments with diene systems under exceptionally mild protocols.

Table 1: Representative Visible Light-Induced Heck-Type Reactions

| Alkyl Source | Alkene Partner | Catalyst System | Additive | Product Type | Reference |

|---|---|---|---|---|---|

| Iodocyclohexane | Formaldoxime | Pd(OAc)₂ / Xantphos | In(OAc)₃ | Substituted Oxime | nsf.gov |

| α-Iodo pivalate | Styrene | Pd(OAc)₂ | None | Allylic Pivalate | nih.gov |

Nickel-Catalyzed Methodologies

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium in a variety of cross-coupling and isomerization reactions, offering unique reactivity and selectivity profiles.

Reductive Alkylation of Alkenyl and Dienyl Acetates

A significant advancement in cross-electrophile coupling is the nickel-catalyzed reductive alkylation of alkenyl and dienyl acetates with alkyl bromides. dicp.ac.cnnih.gov This method provides a direct route to synthesize complex aliphatic alkenes from readily available acetate precursors, which are often more stable and easier to handle than corresponding organometallic reagents. The reaction demonstrates broad functional group tolerance, accommodating groups sensitive to Grignard reagents like nitriles and aldehydes. dicp.ac.cn

The catalytic system typically consists of a nickel(II) source, such as NiBr₂(diglyme), a bipyridine-based ligand, and a stoichiometric reductant like zinc or manganese powder. dicp.ac.cn Mechanistic studies suggest the involvement of a Ni(I) species as a key intermediate in the catalytic cycle. nih.gov This methodology has been shown to be effective for dienyl acetates, providing the desired alkylated diene products in useful yields. dicp.ac.cn

Table 2: Nickel-Catalyzed Reductive Alkylation of a Dienyl Acetate

| Substrate | Alkyl Bromide | Catalyst | Ligand | Reductant | Solvent | Yield | Reference |

|---|

Highly Z-Selective Double-Bond Isomerization Reactions

Controlling the geometry of double bonds is a critical challenge in organic synthesis. Nickel catalysis has been instrumental in developing highly stereoselective isomerization reactions. A notable example is the isomerization of terminal alkenes to internal Z-2-alkenes with high selectivity. acs.orgnih.gov This transformation is particularly valuable as it provides access to the thermodynamically less favored Z-isomer.

The reaction employs a highly reactive nickel catalyst system comprising NiCl₂(dppp) or NiCl₂(dppe), zinc powder, zinc iodide, and diphenylphosphine (B32561) (Ph₂PH). acs.orgnih.gov A key feature of this methodology is that the stereochemical outcome (Z/E selectivity) can be controlled by adjusting the reaction temperature. nih.govresearchgate.net The proposed mechanism involves a 1,2-hydride shift from the metal to the phosphine (B1218219) ligand, which suppresses the formation of other constitutional isomers. acs.orgnih.gov This protocol has been successfully applied to the synthesis of the pheromone (9Z,12Z)-tetradeca-9,12-dienyl acetate, which contains a Z,Z-diene subunit structurally analogous to derivatives of penta-2,4-dien-1-yl acetate. acs.org

Table 3: Nickel Catalyst System for Z-Selective Isomerization

| Nickel Precatalyst | Ligand | Additives | Key Feature | Reference |

|---|

Gold-Catalyzed Transformations

Gold catalysts, known for their unique carbophilic Lewis acidity, have enabled a host of powerful transformations for synthesizing complex molecular structures from unsaturated precursors like dienes and allenes.

Carbocyclization to Construct Multifunctionalized 3-Vinyl Cyclohexanol (B46403) Derivatives

An efficient gold-catalyzed intramolecular carbocyclization of 1,6-dienyl acetates has been developed to construct highly functionalized 3-vinyl cyclohexanol derivatives with excellent diastereoselectivity. acs.orgnih.gov This methodology provides a convergent approach to six-membered rings, which are common motifs in natural products and bioactive molecules.

The reaction is typically catalyzed by AuCl₃, with its reactivity enhanced by a co-catalyst such as AgPF₆. acs.org The transformation proceeds via a 6-endo-trig cyclization, where the gold catalyst activates the allylic acetate to form an allylic cation, which is then trapped by the pendant alkene nucleophile. The reaction proceeds through a boat-like transition state, and the stereochemical outcome can be influenced by the substrate structure, leading to either trans-cyclohexanols or cis-piperidine derivatives. acs.orgnih.gov

Table 4: Gold-Catalyzed Carbocyclization of a Dienyl Acetate

| Catalyst | Co-catalyst | Solvent | Temperature | Yield | Product | Reference |

|---|

Synthesis of Allenyl Acetates

While many modern methods utilize allenyl acetates as versatile building blocks for dienylation reactions, nih.govacs.org their synthesis is also a topic of significant interest. Gold catalysts are particularly effective in mediating the rearrangement of propargyl acetates to the corresponding allenyl acetates. This transformation, a variation of the Meyer-Schuster rearrangement, leverages the high affinity of gold(I) catalysts for alkynes.

The reaction involves the coordination of the gold catalyst to the alkyne, which facilitates a nih.govnih.gov-sigmatropic rearrangement of the acetate group. This process is highly efficient and provides a direct route to functionalized allenes, which are themselves valuable intermediates for further synthesis. The choice of ligands on the gold catalyst can influence the efficiency and scope of the reaction. This method represents a powerful tool for accessing the allene (B1206475) functional group from stable and readily available propargylic precursors.

Other Metal-Catalyzed Routes (e.g., Iron, Copper)

While palladium and ruthenium catalysts are prominent in dienyl acetate synthesis, other transition metals like iron and copper have emerged as cost-effective and environmentally benign alternatives. Iron-catalyzed cross-coupling reactions, for instance, provide a practical method for creating 1,3-dienes. A notable example is the iron-catalyzed coupling of α-allenyl esters with Grignard reagents, which yields structurally diverse 1,3-dienes. Although direct synthesis of penta-2,4-dien-1-yl acetate using this specific method is not explicitly detailed, the versatility of the reaction suggests its potential applicability.

Copper(II) acetate has been utilized as a promoter in various organic transformations, including the intramolecular diamination of unactivated olefins. nih.gov While not a direct synthesis of the dienyl acetate, this highlights copper's role in complex molecule synthesis. Furthermore, copper-catalyzed dimerization of γ,δ-unsaturated ketones offers a pathway to polysubstituted benzene (B151609) derivatives, showcasing copper's utility in forming multiple carbon-carbon bonds in a single-pot procedure. nih.gov

Manganese-catalyzed C-H dienylation has also been developed, providing access to C2-dienylated indoles using allenyl benzoates as the diene source. acs.org This method demonstrates the potential of first-row transition metals in C-H functionalization to form complex diene structures. acs.org

| Metal Catalyst | Reaction Type | Substrates | Products | Key Features |

|---|---|---|---|---|

| Iron | Cross-coupling | α-Allenyl esters and Grignard reagents | 1,3-Dienes | Cost-effective, mild reaction conditions. |

| Copper | Dimerization/Cyclization | γ,δ-Unsaturated ketones | 1,2,4,5-Tetra-substituted benzenes | One-pot procedure, multiple C-C bond formation. nih.gov |

| Manganese | C-H Dienylation | Indoles and allenyl benzoates | C2-Dienylated indoles | Access to complex alicyclic scaffolds. acs.org |

Organocatalytic and Other Non-Metallic Approaches

Stereoselective Wittig Reactions for Diene Construction

The Wittig reaction and its modifications are powerful tools for the stereoselective synthesis of alkenes, including conjugated dienes. organic-chemistry.orgmasterorganicchemistry.com The Horner-Wittig reaction, in particular, has been successfully employed for the synthesis of (Z)-penta-2,4-dien-1-ol. rsc.org This method involves the acylation of methyl diphenylphosphine oxide with a lactone, creating a Horner-Wittig intermediate where a Z-double bond is protected as a Diels-Alder adduct with furan. rsc.org Subsequent steps then yield the desired (Z)-penta-2,4-dien-1-ol, which can be acetylated to the corresponding acetate.

For the synthesis of (E)-pentadienols, a more general approach involves the addition of enals to phosphine oxides, followed by a regiochemically controlled allylic alcohol transposition and a Horner-Wittig reaction. rsc.org A sequential 1,4-elimination reaction and acs.orgorganic-chemistry.org-Wittig rearrangement starting from (E)-4-alkoxy-2-butenyl benzoates has also been reported for the stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols. dntb.gov.uajst.go.jp The stereoselectivity of the Wittig reaction is often dependent on the nature of the ylide; stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

| Reaction Type | Starting Materials | Product Isomer | Key Strategy |

|---|---|---|---|

| Horner-Wittig Reaction | Methyl diphenylphosphine oxide, lactone, furan | (Z)-penta-2,4-dien-1-ol | Protection of Z-double bond as a Diels-Alder adduct. rsc.org |

| Horner-Wittig Reaction | Enals, phosphine oxides | (E)-pentadienols | Regiocontrolled allylic alcohol transposition. rsc.org |

| Sequential 1,4-elimination and acs.orgorganic-chemistry.org-Wittig rearrangement | (E)-4-Alkoxy-2-butenyl benzoates | (2Z,4E)-2,4-pentadien-1-ols | Base-promoted rearrangement. dntb.gov.uajst.go.jp |

Biocatalytic Production of Dienyl Acetates

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of esters. nih.gov Lipases are commonly used enzymes for this purpose, catalyzing esterification or transesterification reactions under mild conditions. nih.govnih.gov The enzymatic acetylation of alcohols is a well-established process. nih.govnih.gov

While specific literature on the biocatalytic production of penta-2,4-dien-1-yl acetate is not abundant, the general principles of enzymatic ester synthesis are applicable. The process would involve the reaction of penta-2,4-dien-1-ol with an acetyl donor, such as acetic acid or a vinyl acetate, in the presence of a suitable lipase (B570770). Immobilized lipases are often preferred to facilitate catalyst recovery and reuse.

The choice of solvent, temperature, and substrate ratio can significantly influence the reaction rate and yield. In some cases, solvent-free systems can be employed, further enhancing the green credentials of the process. The high selectivity of enzymes can be advantageous in preventing side reactions, leading to a cleaner product profile.

Regio- and Stereoselective Epoxidation of Dienols and their Acetates

The selective epoxidation of one of the double bonds in a conjugated diene system like penta-2,4-dien-1-ol or its acetate presents a significant challenge. The regioselectivity of the epoxidation is often influenced by the presence of the hydroxyl or acetate group.

For 2,4-pentadien-1-ols, many standard epoxidation methods, such as those using peracids or the Sharpless asymmetric epoxidation, tend to favor epoxidation of the double bond adjacent to the hydroxyl group. acs.org However, for the corresponding acetates (1-acyloxypenta-2,4-dienes), a complementary regioselectivity can be achieved. acs.orgnih.govnih.gov Catalytic systems, such as those based on methyltrioxorhenium (MTO) complexed with pyridine (B92270) or a Ti(IV)-salan catalyst, have been shown to favor the epoxidation of the distal double bond. acs.orgnih.govnih.gov

The Ti(IV)-salan catalyst, in conjunction with aqueous hydrogen peroxide, provides a method for the diastereo- and enantioselective monoepoxidation of conjugated dienes. acs.orgnih.gov This method is particularly effective for Z-olefins. acs.orgnih.gov When applied to 1-acyloxypenta-2,4-dienes, it leads to the formation of chiral allylic epoxides with high regioselectivity for the distal double bond. acs.orgnih.gov

| Substrate | Epoxidation Reagent/Catalyst | Major Product | Regioselectivity |

|---|---|---|---|

| Penta-2,4-dien-1-ol | Sharpless, peracid | Epoxidation at C2-C3 | Adjacent |

| Penta-2,4-dien-1-yl acetate | MTO/pyridine, Ti(IV)-salan | Epoxidation at C4-C5 | Distal acs.orgnih.govnih.gov |

Diels-Alder Cycloadditions in Dienyl Acetate Derivatization

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. masterorganicchemistry.comyoutube.commychemblog.com In this reaction, a conjugated diene reacts with a dienophile. Penta-2,4-dien-1-yl acetate can serve as the diene component in such reactions, providing a route to a variety of functionalized cyclohexene (B86901) derivatives.

The reactivity of the diene in a Diels-Alder reaction is enhanced by the presence of electron-donating groups. masterorganicchemistry.commychemblog.com The acetoxy group in penta-2,4-dien-1-yl acetate is generally considered to be electron-donating through resonance, which can facilitate the reaction. The stereochemistry of the substituents on the diene is retained in the product, making the Diels-Alder reaction highly stereospecific. libretexts.org

The reaction of penta-2,4-dien-1-yl acetate with various dienophiles, such as maleic anhydride or acrylates, would lead to the formation of substituted cyclohexenyl acetates. These products can then be further elaborated, making the Diels-Alder reaction a valuable tool for the derivatization of dienyl acetates. The reaction typically proceeds via a concerted mechanism through a cyclic transition state. mychemblog.com

Modified Knoevenagel Condensation in Dienyl Acetate Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org A modification of this reaction, known as the Doebner modification, involves the reaction of an aldehyde with malonic acid in the presence of pyridine. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the synthesis of α,β-unsaturated carboxylic acids.

A relevant example is the reaction of acrolein with malonic acid in pyridine, which yields trans-2,4-pentadienoic acid after decarboxylation. wikipedia.org This pentadienoic acid can then be reduced to the corresponding alcohol, penta-2,4-dien-1-ol, which can subsequently be acetylated to form penta-2,4-dien-1-yl acetate. This provides an indirect but effective route to the target compound starting from simple precursors.

Stereochemical Control and Regioselectivity in Dienyl Acetate Synthesis

The precise control over stereochemistry and regiochemistry is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with specific three-dimensional arrangements. In the synthesis of penta-2,4-dien-1-yl acetate and its analogues, achieving such control is critical for accessing specific isomers with desired properties. This section delves into the factors governing regioselectivity in metal-catalyzed reactions and the methods developed for the enantioselective and diastereoselective synthesis of these valuable dienyl acetates.

Factors Influencing Regioselectivity in Metal-Catalyzed Reactions

Transition metal catalysis has emerged as a powerful tool for constructing 1,3-dienes. A common and effective strategy involves the C–H activation and subsequent dienylation using allenyl acetates as coupling partners. The regioselectivity of these reactions—that is, the formation of linear versus branched dienes—is highly dependent on the catalytic system employed. Key factors include the choice of the metal center, the nature of the directing group, and the substitution pattern of the allene.

Manganese (Mn) Catalysis: Manganese(I)-catalyzed C–H activation has been shown to be highly effective for the synthesis of linear 1,3-dienes from arenes and heteroarenes using acetylated allenes. acs.orgacs.org This method proceeds with total regioselectivity, yielding exclusively the linear product. acs.org A plausible mechanism involves the base-assisted formation of a five-membered manganacycle, followed by a regioselective insertion of the allene. This insertion step is believed to form an intermediate stabilized by the coordination of the metal to the oxygen of the acetate group, which directs the subsequent steps to form the linear conjugated diene after a final elimination-isomerization sequence. acs.org

Cobalt (Co) Catalysis: Cobalt(III)-catalyzed systems also enable the dienylation of C-H bonds with allenyl carbinol acetates. researchgate.net In the case of C7-H dienylation of indolines, the reaction proceeds via C–H activation, a regioselective 2,1-migratory insertion of the allene, and subsequent β-acetate elimination to afford C7-dienylated indolines. researchgate.net Interestingly, when this methodology was applied to the C2-H dienylation of indoles, the regioselectivity (linear vs. branched) was found to be contingent on the nature of the substituent on the allenylic carbon. researchgate.net

Palladium (Pd) Catalysis: Palladium(II)-catalyzed dienylation of aliphatic C(sp³)–H bonds has been achieved using an 8-aminoquinoline directing group and allenyl acetates. semanticscholar.org This reaction functionalizes β- and γ-positions of various carboxylic acids. Mechanistic studies indicate that the reaction proceeds through a regioselective 2,3-migratory insertion of the allene into the alkylpalladium(II) species, followed by a β-acetoxy elimination to furnish the dienylated products. semanticscholar.org The base used in the reaction plays a crucial role in achieving this transformation successfully. semanticscholar.org

The following table summarizes the influence of different metal catalysts on the regioselectivity of dienylation reactions with allenyl acetates.

| Metal Catalyst | Substrate | Directing Group | Key Mechanistic Step | Regiochemical Outcome |

| Mn(I) | Arenes/Heteroarenes | N/A (Chelation-assisted) | Allene insertion into Manganacycle | Exclusively Linear 1,3-Dienes acs.orgacs.org |

| Co(III) | Indolines (C7-H) | N/A (Chelation-assisted) | 2,1-Migratory Insertion | Linear Dienes researchgate.net |

| Co(III) | Indoles (C2-H) | N/A (Chelation-assisted) | Dependent on Allene Substituent | Branched or Linear Dienes researchgate.net |

| Pd(II) | Aliphatic Carboxylic Acids | 8-Aminoquinoline | 2,3-Migratory Insertion | Diversely Functionalized 1,3-Dienes semanticscholar.org |

Enantioselective and Diastereoselective Syntheses

Beyond regiocontrol, the development of stereoselective methods is crucial for synthesizing specific enantiomers or diastereomers of dienyl acetates and related structures. This is often achieved by employing chiral ligands in metal-catalyzed reactions or through stereospecific reaction pathways.

Enantioselective Synthesis: The asymmetric synthesis of dienyl compounds can be achieved using transition metal complexes featuring chiral ligands. For instance, palladium complexes with chiral phosphinooxazoline ligands have proven to be efficient catalysts for enantioselective Heck reactions, which can be adapted for the synthesis of chiral dienes. researchgate.net Similarly, the Sharpless asymmetric aminohydroxylation reaction, which uses a cinchona alkaloid-derived ligand with an osmium catalyst, can introduce chirality with high enantioselectivity and control over regioselectivity. researchgate.net While not directly applied to penta-2,4-dien-1-yl acetate in the reviewed literature, these methodologies represent the state-of-the-art for inducing enantioselectivity in reactions that form related functional groups.

Diastereoselective Synthesis: Diastereoselectivity is often controlled in cascade or domino reactions where the formation of one stereocenter influences the creation of subsequent ones. A cascade inter-intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates with complete diastereoselectivity in most cases. beilstein-journals.org While this example does not produce an acyclic dienyl acetate, it highlights the power of cascade reactions in establishing relative stereochemistry. Another approach involves the domino-type imino Diels-Alder reaction catalyzed by cerium(IV) salts to produce tetrahydroquinolines with high diastereoselectivity. rsc.org

The following table provides examples of synthetic methods where stereochemical control is a key feature.

| Reaction Type | Catalyst/Reagent | Key Feature | Stereochemical Outcome |

| Asymmetric Aminohydroxylation | Osmium / Chiral Cinchona Alkaloid Ligand | Ligand-induced enantioselectivity | High enantioselectivity researchgate.net |

| Enantioselective Heck Reaction | Palladium / Chiral Phosphinooxazoline Ligands | Formation of chiral C-C bonds | High enantioselectivity researchgate.net |

| Cascade Double Michael Reaction | Aqueous KOH / TBAB (Phase Transfer Catalyst) | Cascade formation of multiple stereocenters | Complete diastereoselectivity beilstein-journals.org |

| Imino Diels-Alder Reaction | Cerium(IV) Sulfate | Domino reaction forming a cyclic system | High diastereoselectivity rsc.org |

Sustainable and Green Chemistry Aspects in Dienyl Acetate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. the-gist.org In the context of synthesizing penta-2,4-dien-1-yl acetate and its analogues, this involves developing more atom-economical reactions, using environmentally benign solvents, employing catalytic methods, and utilizing renewable resources.

Catalytic and Atom-Economical Approaches: Transition metal-catalyzed C-H functionalization is inherently a step- and atom-economical process, as it often avoids the need for pre-functionalized starting materials. kit.edu The Diels-Alder reaction is another classic example of an atom-economical reaction, where most or all of the atoms of the reactants are incorporated into the final product. the-gist.org Rhodium-catalyzed synthesis of E-dienyl esters from carboxylic acids and acetylene (B1199291) represents a highly atom- and step-economical cascade process. nih.gov

Biocatalysis: Enzyme-catalyzed synthesis offers a green alternative to traditional chemical methods. Lipases, for instance, are widely used for esterification and transesterification reactions under mild conditions. The synthesis of flavor esters like neryl acetate and anisyl acetate has been successfully demonstrated using lipase catalysis. researchgate.netresearchgate.net These biocatalytic processes can be performed in organic solvents or even in solvent-free systems, significantly reducing environmental impact. researchgate.net The enzymatic direct esterification of anisyl alcohol with acetic acid has been achieved with up to 100% product yield in sponge-like ionic liquids, which also allow for easy separation and recycling of the catalyst. researchgate.net

Sustainable Solvents and Reaction Media: A major focus of green chemistry is the replacement of hazardous organic solvents. Water is an ideal green solvent, and catalytic reactions such as the copper-nanoparticle-catalyzed multicomponent synthesis of triazoles have been effectively performed in water under microwave irradiation. nih.gov Glycerol, a biodegradable and non-toxic by-product of biodiesel production, has been used as a sustainable solvent for the one-pot synthesis of 3-substituted phthalides. nih.gov The use of bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is also a viable green alternative to traditional polar aprotic solvents like toluene. nih.gov

The table below outlines various green chemistry strategies applicable to the synthesis of esters like penta-2,4-dien-1-yl acetate.

| Green Chemistry Strategy | Specific Method | Advantages |

| Biocatalysis | Lipase-catalyzed transesterification/esterification | Mild reaction conditions, high selectivity, reduced by-products researchgate.netresearchgate.net |

| Alternative Solvents | Reactions in water, glycerol, or 2-MeTHF | Reduced toxicity, improved safety, potential for recyclability nih.govnih.gov |

| Atom Economy | Rhodium-catalyzed cascade reactions; Diels-Alder reactions | Maximizes incorporation of starting materials into the product, minimizes waste the-gist.orgnih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Rapid heating, shorter reaction times, often higher yields researchgate.netnih.gov |

| Process Intensification | Continuous-flow reactors | Safe handling of energetic intermediates, improved selectivity, higher yields compared to batch processes rsc.org |

Mechanistic Investigations of Reactions Involving Dienyl Acetates

Detailed Reaction Pathway Elucidation

The study of reaction mechanisms involving dienyl acetates, such as acetic acid;penta-2,4-dien-1-ol, reveals a diverse array of transformations mediated by transition metals. These investigations are crucial for understanding the underlying principles that govern the reactivity and selectivity of these substrates, paving the way for the development of novel synthetic methodologies.

Table 1: Key Steps in Pd(II)-Catalyzed Dienylation

| Step | Description | Intermediate |

| 1 | Substrate Coordination | Pd(II)-Substrate Complex |

| 2 | C–H Activation | Five-Membered Palladacycle |

| 3 | Allenyl Acetate (B1210297) Coordination | Palladacycle-Allene Complex |

| 4 | 2,3-Migratory Insertion | σ-Allyl Palladium Species |

| 5 | β-Acetoxy Elimination | Dienylated Product |

The ionization of dienyl acetates catalyzed by palladium complexes is a fundamental process that leads to the formation of π-allylpalladium intermediates. These intermediates are central to a wide range of synthetic transformations. The generation of the active Pd(0) catalyst, often from a Pd(II) precursor, is a critical initial step. youtube.com This reduction can be effected by various reagents within the reaction mixture. Once formed, the Pd(0) species can coordinate to the double bond of the dienyl acetate, leading to oxidative addition and the formation of a π-allylpalladium(II) complex with the displacement of the acetate group. These π-allylpalladium species are electrophilic and can react with a variety of nucleophiles. nih.gov In some cases, the reaction can proceed through bis-allylpalladium intermediates, which are formed from a mono-allylpalladium complex and an allylstannane, and subsequently react with electrophiles. nih.govresearchgate.net The regioselectivity of the nucleophilic attack is often influenced by the nature of the ligands on the palladium and the substituents on the π-allyl moiety. nih.gov

The Alder-Ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). organic-chemistry.org This reaction typically requires elevated temperatures due to the high activation energy associated with breaking the allylic C-H σ-bond. organic-chemistry.org In the context of dienyl acetates, intramolecular Alder-Ene type cyclizations can occur, leading to the formation of cyclic structures. The mechanism is generally considered to be concerted. However, Lewis acid catalysis can alter the pathway to a stepwise mechanism involving the formation of a cationic intermediate. organic-chemistry.org In certain cases, the cyclization of dienyl systems can lead to the formation of cyclopentenyl cation intermediates, which can then undergo further reactions to yield the final products.

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for various organic transformations. d-nb.infonih.gov In the context of reactions involving allylic species, gold catalysts can activate allylic acetates towards nucleophilic attack. While gold-catalyzed reactions often involve the activation of alkynes and allenes, their application in nucleophilic allylation is also significant. d-nb.infonih.gov One proposed mechanism involves the formation of a nucleophilic allylgold(I) species through transmetalation from an allylboronate. d-nb.infonih.gov This allylgold(I) intermediate then reacts with an electrophile, such as an azinium ion, to afford the allylated product. d-nb.infonih.gov This process demonstrates the ability of gold to mediate nucleophilic additions to allylic systems, expanding the repertoire of gold catalysis. d-nb.infonih.gov

Nickel catalysts are highly effective for the isomerization of double bonds in alkenes, including those present in dienyl systems. acs.orgnih.gov A common mechanistic pathway involves the formation of a nickel-hydride species. This active catalyst can add to a double bond in the substrate, forming a nickel-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon regenerates the double bond in a new position and the nickel-hydride catalyst. An alternative pathway involves an allyl mechanism. In this process, the nickel catalyst activates an allylic C-H bond, leading to the formation of an allylnickel-hydride intermediate. researchgate.net The subsequent reductive elimination of the hydride to a different position of the allyl fragment results in the isomerized alkene. researchgate.net The choice of ligands on the nickel center can significantly influence the stereoselectivity of the isomerization, allowing for the controlled formation of either E or Z isomers. researchgate.net In some cases, the isomerization is proposed to proceed via a 1,2-hydride shift from the metal to a phosphine (B1218219) ligand. acs.orgnih.gov

Table 2: Comparison of Proposed Nickel-Catalyzed Isomerization Mechanisms

| Mechanism | Key Intermediate | Key Steps |

| Hydride Mechanism | Nickel-Alkyl | Hydride addition, β-Hydride elimination |

| Allyl Mechanism | Allylnickel-Hydride | Allylic C-H activation, Reductive elimination |

| 1,2-Hydride Shift | Metal-Hydride-Ligand Complex | Hydride shift from metal to ligand |

Organocatalytic and Radical Mechanisms

Beyond traditional metal-catalyzed processes, reactions of dienyl systems can be effectively driven by organocatalytic and radical mechanisms, opening new avenues for bond formation.

Organocatalytic Mechanisms: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. Dienyl systems can be activated through the formation of highly reactive intermediates using chiral secondary amines, such as proline and its derivatives. mdpi.comnih.gov For instance, a 2,4-dienal can react with a chiral amine catalyst to form a transient trienamine intermediate. This activation strategy lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the diene system, facilitating reactions with a wide range of electrophiles and dienophiles. mdpi.com

A key example of this activation is the organocatalytic Diels-Alder reaction. The in-situ generated trienamine acts as a highly reactive extended nucleophile. The facial selectivity of the subsequent cycloaddition is controlled by the chiral environment established by the catalyst, often leading to high levels of enantioselectivity. acs.org A notable application is the formal [4+2] self-dimerization of (E)-4-acetoxycrotonaldehyde, a functionalized dienyl substrate. In this process, catalyzed by L-proline, one molecule of the aldehyde is activated as a nucleophilic dienamine, while a second molecule is activated as an electrophilic iminium ion, showcasing the dual catalytic role of the organocatalyst. libretexts.org

Radical Mechanisms: Radical reactions offer a complementary approach to functionalizing dienyl acetates. These reactions are typically initiated by the homolytic cleavage of a weak bond, generating a radical species that can then react with the diene. researchgate.net Radical additions to conjugated dienes, like penta-2,4-dien-1-yl acetate, often proceed with high regioselectivity. libretexts.org

For example, the addition of a radical (R•) to a conjugated diene generates a resonance-stabilized allylic radical. This intermediate can then be trapped by a hydrogen atom donor or another reagent. In many cases, radical additions to conjugated dienes favor the formation of the 1,4-adduct. libretexts.org Theoretical studies on the addition of phenyl radicals to enol acetates—a system structurally related to dienyl acetates—show that the reaction is governed by polar effects, where the enol acetate acts as a nucleophile and the radical as an electrophile. acs.org The kinetics of these additions are sensitive to the electronic properties of both the radical and the substituents on the acetate substrate. acs.org

Furthermore, radical cyclization reactions of dienyl acetates can be initiated to form cyclic structures, a process of significant value in the synthesis of natural products. wikipedia.org The regiochemical and stereochemical outcomes of these cyclizations are governed by factors such as the stability of the intermediary radicals and the transition state geometries of the cyclization step. researchgate.net

Kinetic and Thermodynamic Considerations in Reaction Control

When a conjugated diene undergoes an addition reaction, two major products can be formed: the 1,2-adduct and the 1,4-adduct. The ratio of these products is often highly dependent on the reaction conditions, a classic illustration of kinetic versus thermodynamic control. fiveable.mesemanticscholar.org

In the context of a reaction with an electrophile like HBr, protonation of the terminal double bond of a dienyl system yields a resonance-stabilized allylic carbocation. The subsequent attack by the bromide nucleophile can occur at either of the two carbons bearing partial positive charge, leading to the 1,2- and 1,4-addition products.

Kinetic Control: At low temperatures, the reaction is effectively irreversible. The product distribution is determined by the relative rates of formation of the two products. The 1,2-adduct typically forms faster because it proceeds through a transition state with a lower activation energy. fiveable.me This is often attributed to the proximity of the nucleophile to the carbon that was originally part of the double bond attacked by the electrophile (proximity effect) and the greater positive charge density on the secondary carbon of the allyl cation intermediate. fiveable.me The product formed faster is known as the kinetic product .

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible. The system has enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing an equilibrium to be established. semanticscholar.org Under these conditions, the product distribution is governed by the relative stabilities of the products themselves. The 1,4-adduct is generally more stable due to the presence of a more highly substituted (internal) double bond. libretexts.org This more stable product is known as the thermodynamic product .

The electrophilic addition of HBr to 1,3-butadiene (B125203) is a well-documented example that illustrates this principle.

| Temperature (°C) | Control Type | 1,2-Adduct (%) | 1,4-Adduct (%) | Dominant Product |

|---|---|---|---|---|

| -80 | Kinetic | 80 | 20 | 1,2-Adduct |

| 40 | Thermodynamic | 15 | 85 | 1,4-Adduct |

This table demonstrates how temperature dictates the outcome of the reaction, favoring the faster-forming kinetic product at low temperatures and the more stable thermodynamic product at higher temperatures. fiveable.me

These principles are directly applicable to reactions involving penta-2,4-dien-1-yl acetate. The presence of the acetate group can influence the electronic properties and stability of the intermediates and products, but the fundamental dichotomy between the kinetic (1,2-addition) and thermodynamic (1,4-addition) pathways remains a key factor in controlling the reaction outcome.

Isotopic Labeling Studies for Mechanistic Probes

Isotopic labeling is a powerful and definitive tool for elucidating reaction mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (D), or ¹²C with ¹³C), chemists can trace the path of atoms through a reaction, identify bond-breaking and bond-forming steps, and determine if a particular bond cleavage is involved in the rate-determining step of the reaction.

Kinetic Isotope Effect (KIE): One of the most common applications of isotopic labeling is the measurement of the kinetic isotope effect (KIE). This is the ratio of the rate constant of a reaction with a normal isotopic reactant (k_light) to the rate constant with the isotopically labeled reactant (k_heavy). A primary KIE (typically > 2) is observed when the bond to the labeled atom is broken in the rate-determining step.

Tracing Reaction Pathways: Isotopic labels can also serve as markers to follow the rearrangement of atoms. In reactions of dienyl acetates, one could use ¹⁸O labeling in the carbonyl oxygen of the acetate group to determine the mechanism of substitution. For instance, in a palladium-catalyzed allylic alkylation, if the ¹⁸O label remains with the acetyl group, it suggests the reaction proceeds with the acetate anion acting as a leaving group. Conversely, if the ¹⁸O is found in a different species, it could indicate a more complex pathway involving decarboxylation or other rearrangements.

Such studies provide unambiguous evidence that can distinguish between proposed mechanistic pathways that might otherwise be indistinguishable, offering deep insight into the intricate steps of a chemical transformation.

Exploration of Dienyl Acetate Reactivity in Complex Organic Transformations

Cyclization Reactions

The conjugated diene system within dienyl acetates is predisposed to participate in a range of cyclization cascades, enabling the efficient assembly of cyclic structures. These reactions often proceed with high regio- and stereoselectivity, offering a powerful tool for synthetic chemists.

Formation of Cyclopentadienes and Related Carbocycles

While the direct cyclization of penta-2,4-dien-1-yl acetate (B1210297) to form cyclopentadiene (B3395910) is not a commonly cited transformation, the broader class of dienyl acetates and related structures are instrumental in constructing five-membered rings. The synthesis of cyclopentadiene and its derivatives often involves the pyrolysis of dicyclopentadiene. orgsyn.orgwikipedia.org However, strategic modifications of dienyl systems allow for intramolecular reactions to forge cyclopentanoid structures. For instance, the Nazarov cyclization, an electrocyclic closure of divinyl ketones, represents a classic approach to cyclopentenones. Although not a direct cyclization of a simple dienyl acetate, related enol acetates can be precursors to the requisite divinyl ketone.

Furthermore, the generation of cyclopentadienyl (B1206354) anions from cyclopentadiene allows for subsequent alkylation reactions, such as with methyl bromoacetate, to produce functionalized cyclopentadiene derivatives like methyl 2,4-cyclopentadiene-1-acetate. orgsyn.org These derivatives are crucial building blocks in organometallic chemistry and the synthesis of complex molecules. The stability and reactivity of these cyclopentadiene systems are of significant interest, with cyclopentadiene itself being highly reactive in Diels-Alder reactions, even dimerizing at room temperature. wikipedia.orgnih.gov The construction of more complex carbocycles, such as nine-membered rings, can be achieved from acyclic precursors through various cyclization strategies, including ring-closing metathesis and samarium(II)-promoted cyclizations. nih.gov

Synthesis of Six-Membered Heterocycles (e.g., Dihydropyrans, Cyclohexanols)

Dienyl acetates are valuable precursors for the synthesis of six-membered heterocycles and carbocycles. A notable example is the gold-catalyzed carbocyclization of 1,6-dienyl acetates, which yields highly functionalized 3-vinylcyclohexanol derivatives with excellent diastereoselectivity. nih.gov This reaction proceeds through a 6-endo-trig cyclization involving the nucleophilic attack of an alkene onto an allylic cation intermediate. nih.gov The stereochemical outcome is influenced by the substrate's structure, which dictates the conformation of the allylic cation in a boat-like transition state. nih.gov

In addition to carbocycles, dienyl systems are employed in the synthesis of six-membered heterocycles like dihydropyrans. These are often synthesized through hetero-Diels-Alder reactions or organocatalyst-mediated domino reactions. researchgate.netnih.govscilit.com For instance, the asymmetric [4+2] cycloaddition of β,γ-unsaturated α-ketoesters with allenic esters, catalyzed by β-isocupreidine, affords functionalized dihydropyran derivatives in high yields and enantioselectivities. nih.gov Six-membered heterocycles are significant structural motifs in a wide array of pharmaceuticals and natural products. nih.gov

Annelated Systems and Polycyclic Framework Construction

The reactivity of dienyl acetates extends to the construction of complex annelated and polycyclic frameworks. The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be utilized in a cascade fashion to build intricate polycyclic systems. For example, a manganese(I)-catalyzed C-H dienylation of indoles with allenyl benzoate (B1203000) can be followed by a one-pot cycloaddition with various dienophiles to generate complex indole-cyclohexene hybrids. acs.org

Furthermore, donor-acceptor cyclopropanes can undergo [4+3] cycloaddition reactions with dienol silyl (B83357) ethers, derived from dienones, to produce cycloheptenes and [n,5,0]carbobicycles with high stereoselectivity. acs.org This methodology provides an efficient route to seven-membered rings, which are present in numerous natural products. The mechanism is believed to involve a stepwise process with the opening of a [3+2] intermediate followed by intramolecular cyclization. acs.org

Cross-Coupling Reactions

Cross-coupling reactions represent a powerful strategy for carbon-carbon bond formation, and dienyl acetates have emerged as viable coupling partners in various transformations.

Functionalization of C(sp³)–H Bonds with Allenyl Acetates

While the primary focus is on dienyl acetates, the related allenyl acetates have proven to be effective reagents for the functionalization of C(sp³)–H bonds. nih.govrsc.org Palladium(II)-catalyzed reactions utilizing an 8-aminoquinoline (B160924) directing group enable the dienylation of aliphatic C(sp³)–H bonds at the β- and γ-positions of carboxylic acid derivatives. nih.govrsc.org This process occurs through a regioselective 2,3-migratory insertion of the allene (B1206475) into an alkylpalladium(II) intermediate, followed by β-acetoxy elimination to yield 1,3-dienes. nih.gov This method is significant as it allows for the functionalization of readily available starting materials like fatty acids and amino acids without the need for stoichiometric oxidants. nih.govrsc.org The direct functionalization of typically inert C(sp³)–H bonds is a major area of research in organic synthesis, with metal-carbene insertions being another key strategy. beilstein-journals.orgnih.gov

Reductive Alkylation of Dienyl Acetates

Dienyl acetates can undergo reductive alkylation, a process that involves the coupling of the dienyl moiety with an alkyl group, effectively replacing the acetate with an alkyl substituent. Nickel-catalyzed cross-electrophile coupling reactions have been developed for the reductive alkylation of alkenyl acetates with alkyl bromides. nih.gov This method provides a new pathway for synthesizing aliphatic alkenes from stable alkenyl C-O electrophiles and demonstrates good functional group tolerance. nih.gov Mechanistic studies suggest the involvement of a Ni(I) species as a crucial intermediate in the coupling of these two different electrophiles. nih.gov This type of reductive coupling expands the utility of dienyl acetates beyond traditional reactions involving nucleophilic substitution or transition metal-catalyzed cross-coupling with organometallic reagents.

Rearrangement Reactions

The structural framework of dienyl acetates, characterized by a conjugated diene system linked to an acetate group, provides a fertile ground for a variety of rearrangement reactions. These transformations are often catalyzed by transition metals or promoted by acidic or basic conditions, leading to valuable molecular skeletons that might be challenging to access through other synthetic routes. Such rearrangements can involve the migration of the acetoxy group itself or the isomerization of the double bonds within the dienyl system, offering powerful tools for synthetic chemists to manipulate molecular architecture with precision.

Acetoxy Migrations and Isomerization in Dienyl Systems

Acetoxy migration in dienyl systems represents a sophisticated class of rearrangements where the acetate functionality relocates to a different position within the molecule. These migrations can be facilitated by transition metal catalysts, which orchestrate the movement of the acetoxy group through a series of well-defined mechanistic steps.

A notable example of such a transformation is the palladium(II)-catalyzed dienylation of aliphatic C(sp³)–H bonds using allenyl acetates. nih.gov This reaction proceeds through a sequence involving the regioselective 2,3-migratory insertion of the allene into an alkylpalladium(II) species, which is formed via C–H activation. This is followed by a crucial β-acetoxy elimination step, which ultimately furnishes the dienylated product. nih.gov The mechanism is thought to begin with the formation of a five-membered palladacycle intermediate. This intermediate then coordinates with the allenyl acetate, leading to a σ-allyl palladium species after migratory insertion. The final elimination of the acetoxy group regenerates the diene product. nih.gov

Analogous rearrangement principles can be observed in other systems, such as the dienone-phenol rearrangement, where a dienone isomerizes to a phenol (B47542), often involving the migration of an alkyl or other group. wikipedia.orgyoutube.com While not a direct acetoxy migration, the underlying concept of a 1,2-shift within a conjugated system is a shared feature. wikipedia.orgacs.org In acid-promoted dienone-phenol rearrangements, the migratory aptitude of different groups can vary, influencing the final product distribution. wikipedia.org These types of rearrangements have found utility in the synthesis of complex molecules like steroids and anthracenes. wikipedia.org

The isomerization of dienyl acetates can also be influenced by the reaction conditions. For instance, the reaction of 1,4-hexadien-3-ol (B1175433) with glacial acetic acid and an alkali acetate can yield a mixture of 1,3-hexadienyl-5-acetate and 1-acetoxy-2,4-hexadiene. The ratio of these isomers can be controlled by the reaction temperature, highlighting the thermodynamic and kinetic factors at play in these rearrangements.

Positional and Geometric Double Bond Isomerization

The precise positioning and geometry of double bonds within a molecule are critical for its biological activity and chemical reactivity. Dienyl acetates can undergo positional and geometric isomerization of their double bonds, a process that can be catalyzed by various transition metals. These isomerizations are of significant interest, particularly in the synthesis of natural products where specific stereochemistries are required.

A highly effective method for the isomerization of terminal alkenes to internal Z-alkenes employs a nickel catalyst. This has been successfully applied in the synthesis of the pheromone (9Z,12Z)-tetradeca-9,12-dienyl acetate. nih.gov The reaction can be controlled by temperature to achieve high yields and excellent Z-selectivity. The proposed mechanism involves a 1,2-hydride shift from the metal to a phosphine (B1218219) ligand, which suppresses the formation of other constitutional isomers. nih.gov

Rhodium catalysts, such as the Wilkinson catalyst, have also been shown to induce the rearrangement of vinylcyclopropanes into 1,3-dienes, a transformation that can be applied to complex heterocyclic systems. msu.edu The mechanism likely involves the insertion of the rhodium(I) species into the cyclopropane (B1198618) ring, followed by a metal hydride elimination or a 1,3-hydride migration to the metal, ultimately leading to the diene product. msu.edu

The ability to control the geometry of the double bonds is crucial in many synthetic applications. For example, in the synthesis of certain pheromones, the biological activity is highly dependent on the specific E/Z configuration of the diene system. The development of stereoselective isomerization methods is therefore a key area of research in organic synthesis.

Application as Key Intermediates in Target-Oriented Synthesis

Dienyl acetates, including "Acetic acid;penta-2,4-dien-1-ol," are valuable and versatile intermediates in the synthesis of complex organic molecules. Their conjugated diene moiety serves as a handle for a variety of transformations, most notably cycloaddition reactions like the Diels-Alder reaction, which allows for the rapid construction of cyclic systems. This makes them particularly useful in the total synthesis of natural products and other biologically active compounds.

Total Synthesis of Natural Products and Analogues

The structural motifs present in dienyl acetates are found in a wide array of natural products, especially in the terpene and macrolide families. Terpenes are a large and diverse class of naturally occurring organic compounds derived from units of isoprene. mdpi.comnih.gov The synthesis of many terpenes involves the strategic introduction and manipulation of diene functionalities. mdpi.com

For example, in the synthesis of pleurolactone, a novel monoterpenoid, a key step involves the formation of a diene intermediate. mdpi.com Similarly, the synthesis of other complex terpenes often relies on the construction of diene-containing precursors that can then be elaborated into the final natural product structure. nih.gov For instance, the total synthesis of (+)-plumisclerin A, a marine diterpenoid, involved the creation of a complex polycyclic system where diene chemistry played a crucial role in the assembly of the molecular framework. nih.gov

Macrolides, which are macrocyclic lactones, represent another class of natural products where dienyl acetate-like structures can be found or utilized as synthetic precursors. nih.govmdpi.com The synthesis of macrolide antibiotics often involves the coupling of smaller fragments, some of which may contain diene functionalities that are later transformed into other functional groups present in the final molecule. nih.gov The ability to construct these complex molecules through convergent strategies highlights the importance of versatile building blocks like dienyl acetates.

Synthesis of Biologically Active Compounds (e.g., Pheromones)

Dienyl acetates are particularly prominent as key intermediates in the synthesis of insect pheromones, many of which are long-chain unsaturated acetates. The specific geometry and position of the double bonds in these molecules are critical for their biological activity, making stereocontrolled synthesis essential.

A significant application is the synthesis of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major sex pheromone component for numerous moth species. mdpi.comacs.org Both chemical synthesis and bioproduction methods in engineered yeast have been developed to produce this important compound for pest management. mdpi.comacs.org The chemical synthesis often involves the careful construction of the diene system with the correct stereochemistry.

Another example is the synthesis of 5-decenyl acetate, a component of the peach twig borer pheromone. nih.gov Cost-effective synthetic routes are crucial for the large-scale production of these compounds for use in agriculture. Metathesis reactions have been explored as an efficient way to construct the carbon backbone of these molecules. nih.gov

Derivatives and Structural Analogues of Penta 2,4 Dien 1 Yl Acetate

Modifications of the Acetate (B1210297) Moiety for Reactivity Tuning

The acetate group in penta-2,4-dien-1-yl acetate functions as a leaving group in many reactions, particularly in transition metal-catalyzed allylic alkylations. The reactivity of the substrate can be finely tuned by replacing the acetate with other carboxylates or with groups that have different leaving group abilities, such as triflates or tosylates.

The nature of the leaving group influences the rate and efficiency of the catalytic cycle. For instance, in palladium-catalyzed reactions, the oxidative addition of the palladium(0) catalyst to the allylic C-O bond is a crucial step. The ease of this step is dependent on the leaving group's ability to be displaced.

A study on the acetoxylation of unsymmetrical internal alkynes highlighted the multifaceted role of the acetate ligand in palladium catalysis. The acetate can act as an inner-sphere base, enhance the nucleophilicity of the acid reagent, and facilitate the regeneration of the catalyst. nih.gov This demonstrates that the acetate moiety is not merely a passive leaving group but can actively participate in the reaction mechanism.

For enhanced reactivity, more potent leaving groups can be employed. Trifluoromethanesulfonates (triflates) are excellent leaving groups due to the high stability of the triflate anion. The synthesis of triflates can be achieved through the reaction of alcohols with triflic anhydride (B1165640) or other triflating agents. chemrxiv.orgnih.gov The triflate anion is a weak nucleophile, which makes it less likely to interfere with subsequent reactions. nih.gov The use of a dienyl triflate in place of an acetate would be expected to significantly accelerate reactions where leaving group departure is the rate-determining step.

Similarly, tosylates are another class of good leaving groups used to enhance the reactivity of alcohols in substitution and elimination reactions. Palladium-catalyzed cross-coupling reactions often utilize tosylates as effective leaving groups. science.gov

| Leaving Group | Typical Reagent for Synthesis from Alcohol | Relative Leaving Group Ability |

| Acetate (OAc) | Acetic anhydride, Acetyl chloride | Moderate |

| Triflate (OTf) | Triflic anhydride, Trifluoromethanesulfonyl fluoride | Excellent |

| Tosylate (OTs) | Tosyl chloride | Good |

Variations in the Diene System (e.g., Positional Isomers, Extended Conjugation, Allenyl Systems)

Modifications to the conjugated diene system of penta-2,4-dien-1-yl acetate introduce a wide array of structural and electronic variations, leading to altered reactivity and selectivity in chemical transformations.

Positional Isomers: The position of the double bonds and the acetate group can be varied to create isomers with distinct chemical properties. For example, (Z)-penta-2,4-dien-1-ol has been synthesized and can serve as a precursor to the corresponding (Z)-acetate isomer. rsc.org The stereochemistry of the double bonds (E vs. Z) significantly impacts the conformation of the diene and its ability to participate in cycloaddition reactions. Another positional isomer of interest is 1,4-pentadien-3-yl acetate, where the acetate group is located at the central carbon of the dienyl system.

Extended Conjugation: Extending the conjugated system, for instance by adding more double bonds or substituting the dienyl chain with aryl groups, can have a profound effect on the electronic properties of the molecule. This extended conjugation lowers the energy of the molecular orbitals, which can influence the molecule's absorption of light and its reactivity in pericyclic reactions. researchgate.netmasterorganicchemistry.com An example of a simple extended diene is 2,4-hexadienyl acetate, which has an additional methyl group at the terminus of the diene. hmdb.canih.govchemspider.com

Allenyl Systems: Allenyl acetates are isomers of dienyl acetates that contain a 1,2-diene (allene) functionality. These compounds are highly reactive and serve as versatile intermediates in organic synthesis. rsc.orgnih.govnih.gov The central carbon of the allene (B1206475) is sp-hybridized, and the two pi systems are orthogonal to each other. Allenyl acetates can undergo a variety of transformations, including palladium-catalyzed reactions to form dienylated products. chemrxiv.org For example, allenyl acetates have been used in Rh(III)-catalyzed [5+1] annulation reactions to construct 1,2-dihydroquinoline (B8789712) and chromene derivatives. proquest.com The acetate group in these reactions is crucial for controlling the regio- and chemoselectivity. proquest.com The synthesis of allenes can be achieved through various methods, including the reaction of propargylic alcohols. rsc.orgacs.org

| Diene System Variation | Structural Feature | Key Synthetic Applications |

| Positional Isomers | Altered double bond and substituent positions | Control of stereochemistry in cycloadditions |

| Extended Conjugation | Additional conjugated double bonds or aryl groups | Tuning of electronic properties, synthesis of chromophores |

| Allenyl Systems | 1,2-diene (allene) functionality | Palladium-catalyzed dienylations, annulation reactions |

Substitution Patterns on the Dienyl Chain and their Influence on Reactivity and Selectivity

The introduction of substituents at various positions along the pentadienyl chain has a significant impact on the reactivity and selectivity of the molecule. These substituents can exert electronic and steric effects that influence the course of a reaction.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the dienyl chain can alter the electron density of the diene system, thereby affecting its reactivity in reactions such as Diels-Alder cycloadditions. In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Therefore, the presence of EDGs on the dienyl acetate would be expected to accelerate the reaction, while EWGs would decelerate it. youtube.comyoutube.com Conversely, in an inverse-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile.

The position of the substituent is also critical. In nucleophilic substitution reactions, for example, an EWG at a position ortho or para to the leaving group can stabilize the intermediate negative charge through resonance, thus accelerating the reaction. masterorganicchemistry.comlibretexts.org A similar principle applies to nucleophilic attack on a substituted dienyl system, where the regioselectivity of the attack can be directed by the electronic nature of the substituents. stackexchange.comwikipedia.org

Steric Effects: The size and position of substituents can sterically hinder the approach of a reagent to a particular site on the dienyl chain. This can be exploited to control the regioselectivity of a reaction. For instance, a bulky substituent at one end of the diene may favor the addition of a reagent to the less hindered end.

In a study on the Diels-Alder reaction of N-phenyl-2-cyano-1-azadiene, the cyano group (an EWG) and the phenyl group influence the frontier molecular orbitals of the diene, controlling its reactivity and regioselectivity with various dienophiles. acs.org

| Substituent Effect | Influence on Reactivity and Selectivity |

| Electronic | |

| Electron-Donating Groups (EDGs) | Increase electron density, accelerate normal-demand Diels-Alder reactions. |

| Electron-Withdrawing Groups (EWGs) | Decrease electron density, accelerate inverse-demand Diels-Alder reactions. Can stabilize negative intermediates in nucleophilic reactions. |

| Steric | |

| Bulky Groups | Hinder approach of reagents, leading to regioselective reactions at less hindered sites. |

Heteroatom-Containing Dienyl Analogues (e.g., Nitrogen, Phosphorus)

Replacing one or more carbon atoms in the dienyl backbone with a heteroatom, such as nitrogen or phosphorus, leads to heteroatom-containing dienyl analogues with unique reactivity patterns.

Nitrogen-Containing Analogues (Azadienes): Azadienes, which contain a C=N bond as part of the conjugated system, are valuable intermediates in the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net 1-Azadienes and 2-azadienes are the most common types. They can participate in a variety of reactions, including cycloadditions and nucleophilic additions. nih.govnih.govproquest.com

The reactivity of azadienes is influenced by the substituents on both the carbon and nitrogen atoms. For example, N-phenyl-2-cyano-1-azadiene has been shown to undergo efficient [4+2] cycloaddition reactions with a range of dienophiles. acs.org The synthesis of aziridines, three-membered nitrogen-containing heterocycles, can be achieved through various methods, including the cycloaddition of nitrenes to alkenes. youtube.com

Phosphorus-Containing Analogues (Phosphadienes): The incorporation of phosphorus into a dienyl system creates phosphadienes, which exhibit unique chemical properties due to the presence of the phosphorus atom. google.com These compounds can participate in reactions analogous to their all-carbon counterparts, but the phosphorus atom also introduces the possibility of unique transformations involving its lone pair of electrons. The synthesis of phosphorus-containing heterocycles is an active area of research. google.com For instance, 1,4-dihydro-1,4-λ5-azaphosphinines have been synthesized from the reaction of azadienes with dichlorophenylphosphine. nih.gov

The synthesis of phosphonates, which are analogues of carboxylates, can be achieved through various methods, including the Michaelis-Arbuzov reaction. organic-chemistry.orgorganic-chemistry.org

| Heteroatom | Analogue Class | Key Features and Reactivity |

| Nitrogen | Azadienes | Versatile intermediates for nitrogen heterocycle synthesis; participate in cycloadditions and nucleophilic additions. |

| Phosphorus | Phosphadienes | Unique reactivity due to the phosphorus lone pair; used in the synthesis of phosphorus-containing heterocycles. |

Synthesis and Reactivity of Dienyl Acetate Precursors and Related Dienols

The primary precursor to penta-2,4-dien-1-yl acetate is the corresponding alcohol, penta-2,4-dien-1-ol. The synthesis and reactivity of this dienol are therefore of central importance.

Synthesis of Penta-2,4-dien-1-ol and its Derivatives: Penta-2,4-dien-1-ol can be synthesized through various methods. One approach involves the stereochemically controlled Horner-Wittig reaction. rsc.org For instance, the (Z)-isomer of penta-2,4-dien-1-ol has been prepared using this methodology. rsc.org Patent literature also describes processes for the preparation of pentadienol derivatives, often as intermediates in the synthesis of more complex molecules like carotenoids. google.comgoogle.com The PubChem database provides basic information on 2,4-pentadien-1-ol. nih.gov

The corresponding acetate can then be prepared from the alcohol through esterification, for example, by reaction with acetic anhydride or acetyl chloride.